molecular formula C8H9ClN2O B1442524 6-Chloro-4-(ethylamino)nicotinaldehyde CAS No. 959163-01-0

6-Chloro-4-(ethylamino)nicotinaldehyde

Cat. No.: B1442524
CAS No.: 959163-01-0
M. Wt: 184.62 g/mol
InChI Key: ANYFUZIGKSYQSU-UHFFFAOYSA-N
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Description

6-Chloro-4-(ethylamino)nicotinaldehyde: is a chemical compound with the molecular formula C8H9ClN2O and a molecular weight of 184.62 g/mol . It is a derivative of nicotinaldehyde, characterized by the presence of a chlorine atom at the 6th position and an ethylamino group at the 4th position on the pyridine ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

The industrial production methods for 6-Chloro-4-(ethylamino)nicotinaldehyde typically involve large-scale oxidation reactions using similar reagents and conditions as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents: Manganese (IV) oxide, Dess-Martin periodinane

      Conditions: Room temperature, THF, DCM

      Products: 6-Chloro-4-(ethylamino)nicotinaldehyde

  • Reduction:

      Reagents: Common reducing agents like sodium borohydride (NaBH4)

      Conditions: Mild conditions, typically in alcohol solvents

      Products: Corresponding alcohol derivatives

  • Substitution:

      Reagents: Nucleophiles such as amines or thiols

      Conditions: Varies depending on the nucleophile

      Products: Substituted derivatives at the chlorine position

Common Reagents and Conditions:

    Oxidation: Manganese (IV) oxide, Dess-Martin periodinane, DCM, THF

    Reduction: Sodium borohydride, alcohol solvents

    Substitution: Various nucleophiles, appropriate solvents and temperatures

Major Products:

    Oxidation: this compound

    Reduction: Alcohol derivatives

    Substitution: Substituted derivatives at the chlorine position

Scientific Research Applications

Chemistry:

6-Chloro-4-(ethylamino)nicotinaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the construction of more complex molecules.

Biology and Medicine:

In biological research, this compound is used to study the interactions of nicotinaldehyde derivatives with biological targets

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 6-Chloro-4-(ethylamino)nicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and ethylamino groups enhances its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain biochemical pathways, depending on its structural features and the nature of the target.

Comparison with Similar Compounds

  • 6-Chloro-4-(methylamino)nicotinaldehyde
  • 6-Chloro-4-(dimethylamino)nicotinaldehyde
  • 6-Chloro-4-(propylamino)nicotinaldehyde

Comparison:

  • 6-Chloro-4-(ethylamino)nicotinaldehyde has a unique ethylamino group, which provides distinct steric and electronic properties compared to its methylamino and propylamino counterparts.
  • The presence of the chlorine atom at the 6th position is a common feature among these compounds, contributing to their reactivity and binding characteristics.
  • The variations in the amino group (ethyl, methyl, dimethyl, propyl) influence the compound’s solubility, reactivity, and biological activity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

6-chloro-4-(ethylamino)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-2-10-7-3-8(9)11-4-6(7)5-12/h3-5H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYFUZIGKSYQSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC=C1C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801239397
Record name 6-Chloro-4-(ethylamino)-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801239397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959163-01-0
Record name 6-Chloro-4-(ethylamino)-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959163-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-4-(ethylamino)-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801239397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (6-chloro-4-(ethylamino)pyridin-3-yl)methanol (2.5 g, 13.4 mmol) in DCM (30 mL) was added MnO2 (5.8 g, 67 mmol) and the reaction mixture was stirred at RT overnight. The reaction mixture was filtered and the filtrate was concentrated in vacuo to give 6-chloro-4-(ethylamino)nicotinaldehyde (2.2 g, 89% yield). 1H NMR (400 MHz, CDCl3): δ 9.82 (s, 1H), 8.51 (br s, 1H), 8.27 (s, 1H), 6.56 (s, 1H), 3.28 (m, 2H), 1.31 (t, J=7.2 Hz, 3H); MS (ESI) m/z: 185.0 [M+H]+.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
5.8 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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